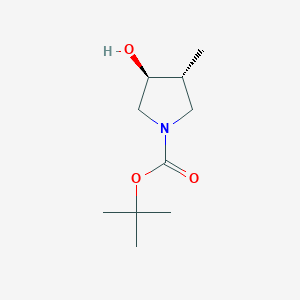

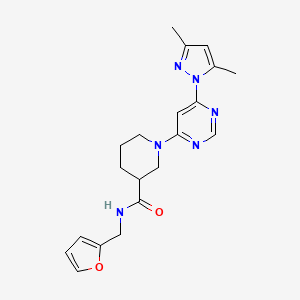

![molecular formula C9H13N3 B2369066 N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 1863319-16-7](/img/structure/B2369066.png)

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” is C7H9N3. The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da . The systematic name is 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 312.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.3±3.0 kJ/mol and the flash point is 168.2±15.1 °C. The index of refraction is 1.644 and the molar refractivity is 38.8±0.3 cm3. It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis Methods

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be synthesized through various routes. One approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc. This method allows access to pyrimido[4,5-d]pyrimidines with diverse substituents at positions 2 and 7 .

a. Anticancer Properties: Studies suggest that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives exhibit promising anticancer activity. They may interfere with cell proliferation, apoptosis, and tumor growth .

b. Antimicrobial Activity: Certain analogs of this compound have demonstrated antimicrobial effects. They could be potential candidates for novel antibiotics or antifungal agents.

c. Anti-inflammatory Potential: Researchers have investigated the anti-inflammatory properties of these compounds. They may modulate inflammatory pathways and hold promise for treating inflammatory diseases.

d. Neuroprotective Effects: Preliminary studies indicate that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives might protect neurons and mitigate neurodegenerative conditions.

e. Enzyme Inhibition: Some derivatives exhibit enzyme inhibitory activity. For instance, they may inhibit kinases or other enzymes involved in disease pathways.

Future Prospects

As researchers continue to explore this compound, its potential applications may expand. Collaborations between synthetic organic chemists and medicinal chemists can lead to novel derivatives with enhanced biological properties.

Propiedades

IUPAC Name |

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(2)9-7-4-3-5-8(7)10-6-11-9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHKHSVHGXTFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

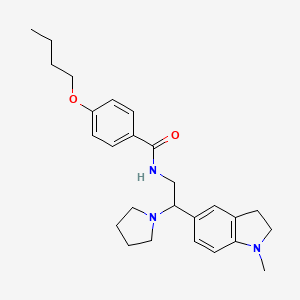

![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)

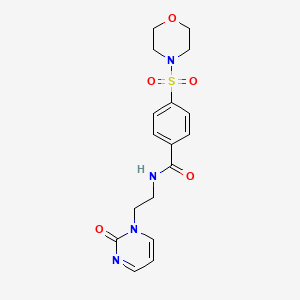

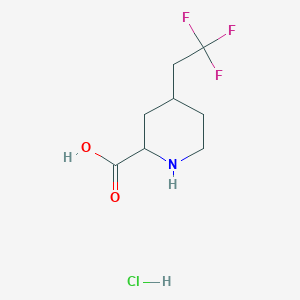

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

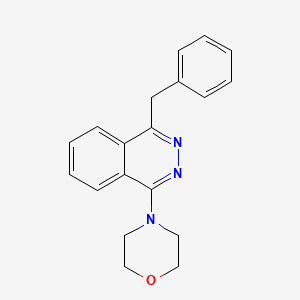

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)

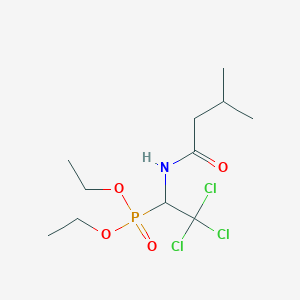

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)